3,4-Difluoro-5-methoxybenzoyl chloride
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Overview
Description
3,4-Difluoro-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 5 position. This compound is typically used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-methoxybenzoyl chloride generally involves the reaction of 3,4-difluoro-5-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is typically carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,4-difluoro-5-methoxybenzoic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, chloroform, and toluene are commonly used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Scientific Research Applications
3,4-Difluoro-5-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for research purposes.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form various derivatives, which can then exert their effects through different molecular targets and pathways. For example, in pharmaceutical applications, the derivatives may interact with specific enzymes or receptors to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluoro-3-methoxybenzoyl chloride: Similar structure but with an additional fluorine atom at the 2 position.
3,4-Difluorobenzoyl chloride: Lacks the methoxy group at the 5 position.
Uniqueness
3,4-Difluoro-5-methoxybenzoyl chloride is unique due to the presence of both fluorine and methoxy substituents on the benzene ring, which can influence its reactivity and the properties of its derivatives. The combination of these substituents can enhance the compound’s utility in specific synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,4-difluoro-5-methoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-6-3-4(8(9)12)2-5(10)7(6)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWPALDRPORJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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